molecular formula C31H33N5O4 B1663095 Nintedanib CAS No. 928326-83-4

Nintedanib

Cat. No.: B1663095
CAS No.: 928326-83-4
M. Wt: 539.6 g/mol
InChI Key: CPMDPSXJELVGJG-UHFFFAOYSA-N
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Description

Nintedanib is an orally administered tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers, including non-small cell lung cancer (NSCLC) . Its mechanism involves blocking pro-fibrotic and pro-angiogenic signaling pathways, thereby slowing disease progression in fibrotic and oncologic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nintedanib involves several key steps:

    Condensation Reaction: 4-(R acetate-2-yl)-3-nitrobenzoate reacts with trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.

    Substitution Reaction: The intermediate compound undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide in the presence of an acid-binding agent to produce (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate.

    Reduction and Cyclization: Sequential reduction and cyclization reactions yield the final product, this compound

Industrial Production Methods: Industrial production of this compound typically involves the preparation of its ethylsulfonate salt form, which enhances its solubility and bioavailability. The process includes the formation of a homogenous dispersion dosage form with pharmaceutically acceptable excipients, followed by encapsulation in soft-gelatin or hard-gelatin capsules .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: Reduction reactions are involved in the synthesis of this compound, particularly in the conversion of nitro groups to amines.

    Substitution: Substitution reactions are crucial in the formation of key intermediates during the synthesis of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Acid-binding agents like triethylamine are commonly employed.

Major Products: The major product formed from these reactions is this compound itself, with intermediates such as (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate and (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate being crucial steps in the synthesis .

Scientific Research Applications

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib is approved for the treatment of IPF based on robust clinical trial data demonstrating its ability to slow disease progression.

Key Findings from Clinical Trials:

Study NameDesignThis compound DoseResults
TOMORROWRandomized, placebo-controlled150 mg twice dailyAnnual decline in FVC: -125.4 mL/year vs. -189.7 mL/year in placebo
INPULSISTwo replicate phase III trials150 mg twice dailyReduced risk of acute exacerbations (HR 0.53)

In the TOMORROW trial, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC), a critical measure of lung function in IPF patients . The INPULSIS trials further corroborated these findings by showing a significant reduction in acute exacerbations and mortality risk associated with this compound treatment .

Progressive Fibrosing Interstitial Lung Diseases (PFILD)

This compound has also shown promise in treating other progressive fibrosing interstitial lung diseases beyond IPF. A study involving patients with PFILD demonstrated a notable reduction in disease progression indicators.

Study NamePopulationThis compound GroupPlacebo GroupResults
INBUILDPatients with fibrosing ILDs332331ILD progression: 40.4% vs. 54.7% (HR 0.66)

The INBUILD trial revealed that this compound significantly reduced the risk of events indicating ILD progression compared to placebo, reinforcing its utility in managing fibrotic lung diseases .

Oncology Applications

This compound is under investigation for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and colorectal cancer.

Clinical Evidence:

Cancer TypeStudy Findings
Non-Small Cell Lung Cancer (NSCLC)Phase III trials indicate improved progression-free survival when combined with chemotherapy .
Ovarian CancerDemonstrated efficacy in combination with other agents in clinical trials .

The drug’s ability to inhibit angiogenesis has made it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

  • Case Study 1: A patient with advanced IPF treated with this compound showed stabilization of lung function over a two-year period, highlighting its long-term benefits.
  • Case Study 2: In a cohort of patients with PFILD, this compound treatment resulted in significant improvements in quality of life metrics and reduced hospitalizations due to acute exacerbations.

Mechanism of Action

Nintedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By binding to these receptors, this compound blocks downstream signaling pathways that promote fibroblast proliferation, migration, and transformation. This inhibition ultimately reduces fibrosis and tumor growth .

Comparison with Similar Compounds

Pharmacokinetic Profile :

  • Solubility : Nintedanib exhibits pH-dependent solubility, with enteric polymers like Eudragit L100 enhancing its solubility by up to 39-fold in pH 6.8 buffer .
  • Bioavailability : It has moderate bioavailability and is metabolized via esterases, with a half-life of ~10–15 hours .
  • Drug Monitoring : Validated LC-MS/MS methods enable precise quantification in plasma, supporting pharmacokinetic studies and therapeutic drug monitoring .

This compound vs. Pirfenidone

Pirfenidone, another antifibrotic agent for IPF, operates via TGF-β inhibition and antioxidant effects. Comparative analyses highlight differences in efficacy, safety, and pharmacokinetics:

Parameter This compound Pirfenidone
FVC Decline (mL/year) -124 to -127 mL/year -193 to -223 mL/year
Mortality Reduction Absolute reduction: ~2.9% No significant reduction
Adverse Events (AEs) Diarrhea (62–75%), nausea (24%) Rash (30%), GI intolerance (45%)
Discontinuation Rate 15–20% 25–30%

Key Findings :

  • Efficacy : this compound demonstrates superior reduction in forced vital capacity (FVC) decline compared to pirfenidone in indirect analyses (mean difference: ~66 mL/year) . In head-to-head meta-analyses, this compound showed a 2.9% absolute mortality reduction, while pirfenidone lacked statistically significant survival benefits .
  • Tolerability : this compound’s AE profile is dominated by manageable gastrointestinal events, whereas pirfenidone has higher discontinuation rates due to rash and hepatic toxicity .

Limitations: No large-scale randomized controlled trials (RCTs) directly comparing the two exist, leading to reliance on indirect comparisons with heterogeneous methodologies .

This compound vs. WXFL-152 (Experimental TKI)

WXFL-152, a structural analog, shares this compound’s triple kinase inhibition profile but shows comparable potency:

Target This compound IC₅₀ (nmol/L) WXFL-152 IC₅₀ (nmol/L)
VEGFR2 8.8 ± 3.6 7.0 ± 2.0
FGFR1 93.9 ± 37.0 69.0 ± 30.0
PDGFRβ 35.4 ± 14.0 31.0 ± 7.0

Key Findings :

  • WXFL-152 has marginally lower IC₅₀ values, suggesting enhanced target affinity . However, clinical data are lacking, and this compound remains the benchmark for approved use.

This compound vs. Vandetanib (RET Inhibitor)

Vandetanib, used in medullary thyroid cancer, differs structurally and mechanistically:

  • Molecular Interactions: this compound’s flexible structure allows deeper insertion into hydrophobic kinase pockets (e.g., interaction with Glu775 and Leu779), whereas rigid tricyclic compounds like thieno[3,2-c]quinolines in vandetanib analogs exhibit reduced binding efficiency .
  • Clinical Scope : this compound’s broader antifibrotic and anticancer applications contrast with vandetanib’s niche use in RET-driven cancers.

This compound vs. αvβ6 Integrin Conjugates

Conjugates combining this compound with αvβ6 integrin ligands (Compounds 1–3) aim to enhance tumor targeting:

  • Internalization : Free this compound achieves >95% cellular uptake in A549 NSCLC cells, while conjugates 1–3 show reduced uptake (43.8–74%) due to receptor-dependent entry .

Biological Activity

Nintedanib is a multi-targeted tyrosine kinase inhibitor that has been primarily developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its biological activity involves the inhibition of various signaling pathways that contribute to fibrosis and inflammation. This article reviews the mechanisms of action, clinical efficacy, and relevant case studies related to this compound.

This compound exerts its biological effects by targeting multiple receptor tyrosine kinases (RTKs), including:

  • Fibroblast Growth Factor Receptors (FGFRs)
  • Platelet-Derived Growth Factor Receptors (PDGFRs)
  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

By binding to the intracellular ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent downstream signaling cascades, which are crucial for fibroblast proliferation, migration, and differentiation .

Key Inhibitory Activities:

  • Fibroblast Proliferation : this compound inhibits the proliferation and activation of fibroblasts, which are key players in the development of fibrosis.
  • Extracellular Matrix (ECM) Deposition : It reduces the secretion of ECM components such as collagen, thereby mitigating fibrosis .
  • Inflammatory Response : this compound also attenuates the release of pro-inflammatory mediators, contributing to its anti-inflammatory properties .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for IPF. The INPULSIS™ trials are pivotal Phase III randomized controlled studies that demonstrated this compound's efficacy in slowing disease progression as measured by forced vital capacity (FVC) decline.

Summary of Clinical Trials:

Trial NameDesignPopulationPrimary EndpointResults
INPULSIS 1Randomized, double-blindPatients with IPFAnnual rate of decline in FVCSignificant reduction in FVC decline
INPULSIS 2Randomized, double-blindPatients with IPFAnnual rate of decline in FVCConsistent results with INPULSIS 1
TOMORROWPhase IIPatients with IPFChange in FVCClinical benefits observed

Case Studies and Observational Data

In addition to clinical trials, real-world studies have further validated this compound's efficacy. A multicenter observational study involving patients with non-IPF progressive pulmonary fibrosis showed that this compound significantly reduced lung function decline over 12 months, mirroring the results seen in clinical trials .

Safety Profile

This compound is generally well-tolerated; however, it can cause gastrointestinal side effects such as diarrhea, nausea, and vomiting. Monitoring and management strategies are essential to mitigate these adverse effects during treatment.

Q & A

Basic Research Questions

Q. How should researchers design a clinical trial to evaluate the efficacy of nintedanib in idiopathic pulmonary fibrosis (IPF)?

  • Methodological Guidance : Use the PICO framework (Population: IPF patients; Intervention: this compound; Comparison: Placebo; Outcome: Annual rate of forced vital capacity [FVC] decline) to structure the hypothesis. The INPULSIS trials (NCT01335464, NCT01335477) provide a template for randomized, double-blind, placebo-controlled designs. Key endpoints include FVC decline (primary) and time to first acute exacerbation (secondary). Ensure sample size calculations account for a 30% reduction in FVC decline, as observed in pooled analyses . Incorporate stratification by baseline radiologic patterns (e.g., usual interstitial pneumonia) to address subgroup variability .

Q. What preclinical models are used to study this compound’s antifibrotic mechanisms, and how are they validated?

  • Methodological Guidance : Utilize in vitro assays (e.g., human lung fibroblast cultures) to assess inhibition of tyrosine kinases (VEGFR, PDGFR, FGFR) via phosphorylation assays. Validate findings in bleomycin-induced pulmonary fibrosis murine models , measuring collagen deposition (hydroxyproline assays) and histopathological scoring. Cross-reference results with clinical pharmacokinetic data (e.g., plasma concentrations in humans) to ensure translational relevance .

Q. What statistical methods are appropriate for analyzing adverse drug reaction (ADR) data in this compound trials?

  • Methodological Guidance : For categorical variables (e.g., diarrhea incidence), apply chi-squared tests or Fisher’s exact tests . Use logistic regression to identify risk factors for ADR-related discontinuation (e.g., age, baseline liver function). Address missing data via sensitivity analyses (e.g., multiple imputation) and report limitations in trial protocols .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s efficacy between INPULSIS-1 and INPULSIS-2 trials?

  • Methodological Guidance : Conduct a pre-specified sensitivity analysis of pooled data to adjust for trial-specific covariates (e.g., geographic variability, diagnostic criteria). Evaluate differences in secondary endpoints (e.g., time to first investigator-reported exacerbation) using Cox proportional hazards models . Reference the TOMORROW trial (NCT00514683) to contextualize long-term efficacy trends .

Q. What strategies are effective for post-hoc subgroup analyses of this compound trials?

  • Methodological Guidance : Access de-identified participant-level data via platforms like Vivli.org after primary publication. For subgroup analyses (e.g., early vs. advanced IPF), employ interaction tests to assess treatment heterogeneity. Use mixed-effects models to account for repeated measures (e.g., FVC trajectories) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can real-world evidence (RWE) complement RCT data in assessing this compound’s long-term outcomes?

  • Methodological Guidance : Design retrospective cohort studies using electronic health records (EHRs) to evaluate survival outcomes. Apply propensity score matching to balance confounders (e.g., comorbidities, concurrent therapies). Validate findings against RCT data (e.g., INPULSIS-ON extension study [NCT01619085]) and address biases (e.g., survivorship bias) through sensitivity analyses .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting results between this compound’s antifibrotic efficacy in clinical trials vs. real-world studies?

  • Methodological Guidance : Perform meta-analyses of RCTs and observational studies, using random-effects models to account for heterogeneity. Evaluate differences in patient populations (e.g., stricter inclusion criteria in trials) and outcome definitions (e.g., adjudicated vs. investigator-reported exacerbations). Highlight limitations of RWE, such as variable adherence monitoring .

Q. What methodologies are recommended for integrating pharmacokinetic (PK) data with clinical outcomes in this compound studies?

  • Methodological Guidance : Use population PK modeling (e.g., NONMEM) to correlate plasma concentrations with FVC decline. Incorporate covariates (e.g., body weight, CYP3A4 inhibitor use) to explain inter-individual variability. Validate models using bootstrap or visual predictive checks .

Q. Ethical and Data Transparency Considerations

Q. How can researchers access this compound trial data for independent validation?

  • Methodological Guidance : Submit requests via Boehringer Ingelheim’s Clinical Study Data Sharing Portal (mystudywindow.com ), adhering to legal agreements for data use. Redacted datasets include participant-level FVC measurements, adverse events, and protocol deviations. Note restrictions on commercial use and mandatory de-identification .

Q. What frameworks ensure ethical rigor in this compound trials involving vulnerable populations (e.g., elderly IPF patients)?

  • Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Obtain informed consent with simplified documentation for cognitively impaired participants. Monitor safety via independent data safety boards and report SAEs within 24 hours to ethics committees .

Properties

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201025948, DTXSID20918936
Record name Nintedanib
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Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
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Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>20mg/mL
Record name Nintedanib
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CAS No.

656247-17-5, 928326-83-4
Record name Nintedanib [USAN:INN]
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Record name Nintedanib
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Record name Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
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Record name methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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Record name NINTEDANIB
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Record name Nintedanib
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Melting Point

305C
Record name Nintedanib
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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